molecular formula C11H11Br2NS B15334652 2,6-Dibromo-4-tert-butylphenylisothiocyanate

2,6-Dibromo-4-tert-butylphenylisothiocyanate

Cat. No.: B15334652
M. Wt: 349.09 g/mol
InChI Key: ZWFILWGNONJYOW-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-tert-butylphenylisothiocyanate is an organic compound with the molecular formula C11H11Br2NS. It is characterized by the presence of two bromine atoms, a tert-butyl group, and an isothiocyanate functional group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-tert-butylphenylisothiocyanate typically involves the bromination of 4-tert-butylphenylisothiocyanate. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-tert-butylphenylisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding sulfonyl or sulfinyl derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfonyl and sulfinyl derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2,6-Dibromo-4-tert-butylphenylisothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-tert-butylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound targets specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their activity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-tert-butylphenylisothiocyanate
  • 2,6-Dichloro-4-tert-butylphenylisothiocyanate
  • 2,6-Dibromo-4-methylphenylisothiocyanate

Uniqueness

2,6-Dibromo-4-tert-butylphenylisothiocyanate is unique due to the presence of both bromine atoms and a tert-butyl group, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H11Br2NS

Molecular Weight

349.09 g/mol

IUPAC Name

1,3-dibromo-5-tert-butyl-2-isothiocyanatobenzene

InChI

InChI=1S/C11H11Br2NS/c1-11(2,3)7-4-8(12)10(14-6-15)9(13)5-7/h4-5H,1-3H3

InChI Key

ZWFILWGNONJYOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)N=C=S)Br

Origin of Product

United States

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